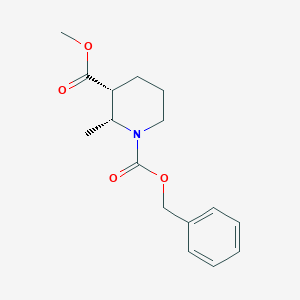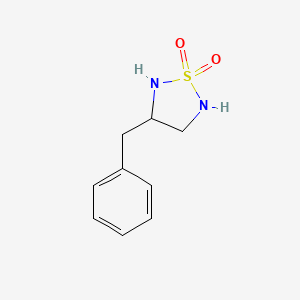
3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a five-membered ring containing sulfur and nitrogen atoms, with a benzyl group attached to the nitrogen atom. The presence of the sulfonamide functional group (SO2) adds to its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with sulfuryl chloride, followed by cyclization with a suitable base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives with different oxidation states.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic or nucleophilic reagents can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various sulfone and thiadiazolidine derivatives, which can have different chemical and biological properties depending on the specific functional groups introduced .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its structural similarity to certain bioactive molecules suggests potential therapeutic applications, although more research is needed to fully understand its medicinal properties.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is not fully understood, but it is believed to interact with various molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and protein function. Further studies are needed to elucidate the specific molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
1,2,5-Thiadiazolidine 1,1-dioxide: Lacks the benzyl group, which may affect its chemical reactivity and biological activity.
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione: Another heterocyclic compound with a different substitution pattern, showing unique biological properties.
N,N’-Substituted 1,2,5-thiadiazolidine 1,1-dioxides: These compounds have different substituents on the nitrogen atoms, leading to varied chemical and biological properties.
Uniqueness
3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H12N2O2S |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
3-benzyl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13)10-7-9(11-14)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
Clave InChI |
DODJEDXKCGSGFP-UHFFFAOYSA-N |
SMILES canónico |
C1C(NS(=O)(=O)N1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14884311.png)
methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B14884315.png)


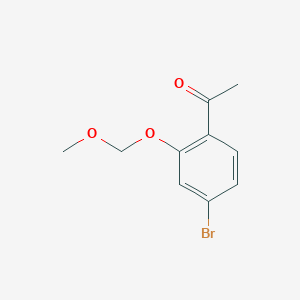
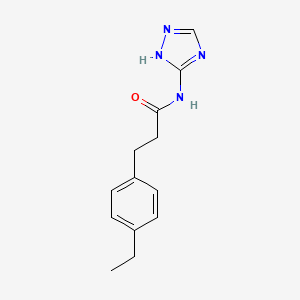

![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
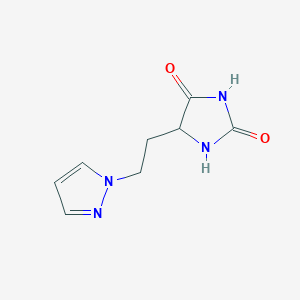

![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
